molecular formula C11H10N2OS B2442767 N-(Benzo[d]thiazol-2-ylmethyl)acrylamide CAS No. 1156702-50-9

N-(Benzo[d]thiazol-2-ylmethyl)acrylamide

Cat. No.: B2442767
CAS No.: 1156702-50-9
M. Wt: 218.27
InChI Key: ZHRZQFIQEDGZRE-UHFFFAOYSA-N
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Description

N-(Benzo[d]thiazol-2-ylmethyl)acrylamide (CAS 1156702-50-9) is a synthetic compound with the molecular formula C 11 H 10 N 2 OS and a molecular weight of 218.27 g/mol . This chemical features a benzothiazole moiety linked to an acrylamide group, a structure that places it within a class of compounds known for diverse and significant biological activities in scientific research. The benzothiazole scaffold is a privileged structure in medicinal chemistry, frequently investigated for its potent pharmacological properties . Researchers are particularly interested in this compound for its potential as a key building block in the development of novel therapeutic agents. Its applications span several cutting-edge research areas: Antimicrobial Research: Derivatives of benzothiazole have demonstrated considerable activity against a range of bacterial strains, including Staphylococcus aureus (S. aureus) . Some closely related benzothiazole-sulfonamide hybrids have shown powerful inhibition of the bacterial dihydropteroate synthase (DHPS) enzyme, a established antimicrobial target . Antiviral and COVID-19 Research: The compound's acrylamide group can serve as a Michael acceptor, which may allow it to act as a covalent inhibitor of viral enzymes. This mechanism is being explored for SARS-CoV-2 3C-like protease (3CL pro ) inhibitors, where similar compounds have been identified as potential leads through virtual screening and molecular docking studies . Anti-inflammatory Research: N-acylated benzothiazole analogs are under investigation for their ability to suppress the cytokine-stimulated generation of prostaglandin E2 (PGE2), a key mediator of inflammation, presenting a novel lead for anti-inflammatory drug development . This product is intended for research purposes as a chemical reference standard or synthetic intermediate in these and other exploratory studies. It is supplied For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and note the associated hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1,3-benzothiazol-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-2-10(14)12-7-11-13-8-5-3-4-6-9(8)15-11/h2-6H,1,7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRZQFIQEDGZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156702-50-9
Record name N-(benzo[d]thiazol-2-ylmethyl)acrylamide
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Advanced Structural Characterization Techniques for N Benzo D Thiazol 2 Ylmethyl Acrylamide and Derivatives

Spectroscopic Analysis

Spectroscopy is the cornerstone of molecular structure elucidation, offering non-destructive ways to probe the chemical environment of atoms and bonds within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework.

For benzothiazole (B30560) derivatives, ¹H NMR spectra reveal characteristic signals for the aromatic protons on the benzothiazole ring, typically found in the downfield region (δ 7.0-8.5 ppm). mdpi.comresearchgate.net The proton of the amide (N-H) group is also a key indicator, often appearing as a singlet at a significantly downfield chemical shift, sometimes as high as δ 12.65 ppm, due to its acidic nature and potential for hydrogen bonding. mdpi.com In the case of N-(Benzo[d]thiazol-2-ylmethyl)acrylamide, one would expect to see distinct signals for the vinyl protons of the acrylamide (B121943) group and a characteristic signal for the methylene (B1212753) (-CH₂) bridge connecting the benzothiazole and acrylamide moieties.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum for a typical N-(benzo[d]thiazol-2-yl) amide derivative shows signals for the carbonyl carbon (C=O) around δ 165-175 ppm and the benzothiazole carbons between δ 115-155 ppm. mdpi.comjapsonline.com The analysis of a related compound, N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, demonstrated the comprehensive data obtained from both ¹H and ¹³C NMR. mdpi.com

Table 1: Representative NMR Data for a Benzothiazole Amide Derivative
Technique Assignment Chemical Shift (δ, ppm) Source
¹H-NMR Amide N-H12.65 (s, 1H) mdpi.com
Benzothiazole Aromatic C-H7.99-7.28 (m) mdpi.com
Aliphatic C-H (quartet)4.12 (q, 1H) mdpi.com
Methyl C-H (doublet)1.52 (d, 3H) mdpi.com
¹³C-NMR Amide C=O172.9 mdpi.com
Benzothiazole C=N157.6 mdpi.com
Aromatic/Benzothiazole C119.5 - 148.6 mdpi.com
Aliphatic C-H46.1 mdpi.com
Methyl C18.5 mdpi.com

Data from N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, a representative derivative.

Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons, confirming the final structure of this compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound and its derivatives, the IR spectrum provides clear evidence for key structural components.

The most prominent absorption bands include a sharp peak corresponding to the N-H stretch of the secondary amide, typically observed in the range of 3100-3400 cm⁻¹. mdpi.comimpactfactor.org The carbonyl (C=O) stretching of the amide group (Amide I band) gives a strong absorption between 1670-1700 cm⁻¹. researchgate.netimpactfactor.org The benzothiazole ring itself is characterized by C=N stretching vibrations around 1590-1630 cm⁻¹ and aromatic C=C stretching in the 1400-1570 cm⁻¹ region. mdpi.comimpactfactor.orgnih.gov

Table 2: Characteristic IR Absorption Frequencies for Benzothiazole Amide Derivatives
Vibrational Mode Frequency Range (cm⁻¹) Significance Source(s)
N-H Stretch (Amide)3121 - 3363Confirms presence of amide group mdpi.comimpactfactor.org
C-H Stretch (Aromatic)3048 - 3132Indicates aromatic rings impactfactor.orgnih.gov
C=O Stretch (Amide I)1670 - 1697Confirms amide carbonyl mdpi.comimpactfactor.org
C=N Stretch (Thiazole)1557 - 1630Characteristic of benzothiazole ring impactfactor.orgnih.gov
C=C Stretch (Aromatic)1401 - 1597Confirms aromatic rings mdpi.comimpactfactor.org

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Using techniques like Electrospray Ionization (ESI), the molecular ion peak can be readily identified. For instance, in the analysis of novel N-benzo[d]thiazol-2-yl)-2-chloropropanamide derivatives, the molecular ion was observed as the [M+1] peak. researchgate.net For this compound, the expected exact mass would confirm its molecular formula, C₁₁H₁₀N₂OS. High-resolution mass spectrometry (HRMS) would provide an unambiguous confirmation of the elemental composition. mdpi.com Tandem MS (MS/MS) experiments would reveal the fragmentation pathways, likely involving cleavage at the amide bond and characteristic fragmentation of the benzothiazole core, which is crucial for structural confirmation. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For compounds with chromophores and extensive conjugation, like benzothiazole derivatives, this technique provides valuable information. These compounds typically exhibit strong and broad absorption bands corresponding to π→π* and n→π* electronic transitions. mdpi.com In the analysis of N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide dissolved in methanol, absorption peaks (λₘₐₓ) were observed at 255 nm and 307 nm. mdpi.com The position and intensity of these peaks are influenced by the specific substituents on the benzothiazole and amide portions of the molecule. mdpi.com

Table 3: UV-Vis Absorption Data for a Benzothiazole Derivative
Compound Solvent λₘₐₓ (nm) Transition Type Source
N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamideMethanol255, 307π→π* and n→π mdpi.com
N-(benzo[d]thiazol-2-yl)-nitrobenzamide derivativesNot specified271 - 307π→π and n→π* mdpi.com

X-ray Crystallography for Solid-State Structure Elucidation

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, unambiguous determination of the molecular structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise spatial arrangement of every atom.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a compound. This analysis provides experimental verification of the empirical formula, which can then be compared to the molecular formula determined by mass spectrometry. For novel synthesized compounds, matching the experimentally found percentages with the calculated values is a critical step in structural validation. For example, various substituted N-benzothiazole-2-yl-acetamides were characterized where the found elemental percentages closely matched the calculated values, confirming their composition. researchgate.netarabjchem.org

For this compound (C₁₁H₁₀N₂OS), the theoretical composition would be:

Carbon (C): 60.53%

Hydrogen (H): 4.62%

Nitrogen (N): 12.83%

Sulfur (S): 14.69%

Experimental verification of these percentages would provide strong evidence for the compound's purity and elemental makeup.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to forecast the interaction between a small molecule ligand and a protein receptor.

Molecular docking simulations are employed to elucidate how N-(Benzo[d]thiazol-2-ylmethyl)acrylamide and related compounds fit into the binding sites of various protein targets. These studies are crucial for predicting the binding affinity, which is often expressed as a docking score or binding energy (in kcal/mol), with lower values indicating a more favorable interaction.

For the benzothiazole (B30560) scaffold, docking studies have been performed against a range of biological targets, including enzymes like DNA gyrase, dihydroorotase, and various kinases, which are often implicated in cancer and microbial diseases. researchgate.netresearchgate.net For instance, studies on N-(benzothiazol-2-yl)pyrrolamide derivatives targeting the E. coli DNA gyrase B (GyrB) subunit have successfully predicted their binding mode within the ATP-binding pocket. Similarly, docking of other benzothiazole derivatives has helped in understanding their potential as anticancer agents by predicting interactions with targets like tubulin. researchgate.net While specific binding affinity data for this compound is not extensively documented, results for analogous compounds provide a valuable reference.

Table 1: Binding Affinities of Representative Benzothiazole Derivatives Against Various Protein Targets

Compound Class Protein Target Top Docking Score (kcal/mol)
Benzo[d]thiazol-2-amine derivatives HER Enzyme -10.4
N-(benzo[d]thiazol-2-ylcarbamothioyl)-substituted benzamides E. coli dihydroorotase -8.5
1-((benzo[d]thiazol-2-ylamino)...)naphthalen-2-ol derivatives Tubulin -9.2

Note: Data is compiled from studies on related benzothiazole compounds to illustrate typical binding affinity ranges. researchgate.netresearchgate.netresearchgate.net

Docking analyses not only predict binding energy but also identify the specific amino acid residues within the protein's active site that interact with the ligand. For the benzothiazole class of compounds, several key types of interactions are consistently observed:

Hydrogen Bonding: The amide linker and the nitrogen atoms within the benzothiazole ring are common hydrogen bond donors and acceptors. For example, in studies with DNA gyrase, the pyrrole (B145914) NH group of a benzothiazole inhibitor was shown to form a crucial hydrogen bond with the side chain of Asp73.

Hydrophobic and Van der Waals Interactions: The aromatic benzothiazole ring system frequently engages in hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket, such as tryptophan (Trp) or tyrosine (Tyr). mdpi.com In the lysozyme (B549824) receptor, T-shaped π-π stacking between the benzothiazole moiety and the TRP108 residue was identified as a dominant interaction. mdpi.com

Ionic Interactions: Carboxyl groups or other charged functionalities on benzothiazole derivatives can form salt bridges with charged residues like arginine (Arg), as seen in the interaction between an inhibitor and Arg136 of DNA gyrase.

These interactions collectively stabilize the ligand-protein complex, and their identification is fundamental to understanding the mechanism of action and for designing more potent derivatives.

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are utilized to investigate the electronic properties of molecules. nih.gov Such studies provide insights into molecular structure, stability, and reactivity. For benzothiazole derivatives, DFT calculations are used to determine various electronic parameters that help rationalize experimental findings. mdpi.comugm.ac.idniscpr.res.in

Key parameters calculated using DFT include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap (Egap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding where the molecule is likely to interact with other entities. niscpr.res.in

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be derived from HOMO and LUMO energies to quantify the reactivity of the molecule. mdpi.com

These theoretical calculations help to corroborate experimental data on the electronic and optical properties of benzothiazole compounds and guide the synthesis of new derivatives with desired electronic features. nih.govmdpi.com

Table 2: Quantum Chemical Parameters Calculated for a Benzothiazole-based Ligand

Parameter Value
HOMO Energy (eV) -11.7351
LUMO Energy (eV) -9.1156
Energy Gap (eV) 2.6195

Note: This data is for a representative 2-(benzo[d]thiazol-2-yl)acetamide metal complex, illustrating the application of DFT calculations. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing a deeper understanding of the stability of the ligand-protein complex, the conformational changes that may occur upon binding, and the role of solvent molecules.

For complex biological systems involving benzothiazole ligands, MD simulations can:

Assess the stability of the binding pose predicted by docking over a period of nanoseconds.

Reveal conformational flexing and allosteric signal propagation within the protein induced by the ligand. mdpi.com

Calculate binding free energies with higher accuracy by accounting for entropic contributions and solvent effects.

For example, mechanistic approaches using elastic network models on a lysozyme-benzothiazole complex revealed that the ligand can induce perturbations in the protein's conformational dynamics, affecting the movement of α-helices and β-loops. mdpi.com Such simulations are essential for validating docking results and gaining a more complete picture of the binding dynamics at the molecular level.

Polymerization and Advanced Material Science Applications

Radical Polymerization of N-(Benzo[d]thiazol-2-ylmethyl)acrylamide as a Functional Monomer

The radical polymerization of this compound would involve the initiation of the vinyl group of the acrylamide (B121943) moiety to form a polyacrylamide backbone. The benzothiazole (B30560) unit would be a pendant group along the polymer chain. Key research findings would focus on the reaction kinetics, the choice of initiator (like AIBN or potassium persulfate), and solvent effects on the polymerization rate and the molecular weight of the resulting polymer. Characterization using techniques such as ¹H NMR, FTIR, and Gel Permeation Chromatography (GPC) would be essential to confirm the polymer structure and determine its molecular weight distribution.

Copolymerization Strategies for Tailored Polymeric Materials

Copolymerization of this compound with other vinyl monomers would be a strategy to create materials with tailored properties. For example, copolymerizing it with hydrophilic monomers like N-isopropylacrylamide (NIPAAm) could impart thermoresponsiveness, while copolymerization with hydrophobic monomers such as methyl methacrylate (B99206) could alter its solubility and mechanical properties. Research would determine the reactivity ratios of the monomers, which describe how readily each monomer adds to the growing polymer chain.

Development of Thermoresponsive Polymeric Systems Utilizing the Acrylamide Moiety

The acrylamide portion of the monomer is key to developing thermoresponsive systems. Many N-substituted polyacrylamides exhibit a Lower Critical Solution Temperature (LCST), where the polymer undergoes a reversible phase transition from soluble to insoluble in water upon heating. rsc.orgmdpi.com By copolymerizing this compound with monomers known to induce this behavior (e.g., NIPAAm), it would be possible to create smart hydrogels or polymers that respond to temperature changes. The bulky and relatively hydrophobic benzothiazole group would be expected to influence the precise value of the LCST.

Applications in Biosensors and Advanced Responsive Materials

The benzothiazole heterocycle is known for its unique optical and electronic properties and its ability to interact with biological molecules. mdpi.commdpi.com Polymers containing this moiety could be explored for applications in biosensing. researchgate.netnih.govnih.gov For example, the polymer could be used as a matrix to immobilize enzymes, with the benzothiazole group facilitating electrochemical signaling. researchgate.netnih.gov Furthermore, the redox-responsive nature of related benzothiazole-disulfide polymers suggests that materials derived from this compound could be designed to respond to specific chemical stimuli, making them useful for drug delivery or as reversible functional coatings. rsc.org

Future Research Directions and Translational Prospects

Rational Design and Synthesis of Next-Generation N-(Benzo[d]thiazol-2-ylmethyl)acrylamide Analogues

Future synthetic efforts should focus on the rational design of next-generation analogues to expand the chemical space and optimize biological activity and material properties. A systematic approach to structure-activity relationship (SAR) studies will be crucial. This can be achieved by modifying key structural features of the parent molecule as detailed in the table below.

Table 1: Proposed Modifications for Rational Design of Analogues

Molecular ScaffoldModification SiteProposed SubstituentsRationale
Benzothiazole (B30560) RingPositions 4, 5, 6, and 7Electron-donating groups (e.g., -OCH3, -CH3), Electron-withdrawing groups (e.g., -Cl, -F, -NO2)To modulate electronic properties, lipophilicity, and metabolic stability.
Acrylamide (B121943) Moietyα- and β-positionsAlkyl or aryl groupsTo influence reactivity, conformational flexibility, and selectivity towards biological targets.
LinkerMethylene (B1212753) groupIntroduction of different linkers (e.g., longer alkyl chains, ether, thioether)To alter the distance and orientation between the benzothiazole and acrylamide moieties, potentially improving binding affinity.

The synthesis of these new derivatives can be guided by established methods for benzothiazole synthesis, such as the condensation of 2-aminothiophenols with carboxylic acids or their derivatives. ijper.orgmdpi.com The incorporation of the acrylamide functional group can be achieved through standard amidation reactions. mdpi.com The development of efficient and green synthetic methodologies will be important for the sustainable production of these compounds. mdpi.com

Deeper Mechanistic Investigations into Identified Bioactivities

While the broader class of benzothiazole derivatives is known for a range of bioactivities including anticancer, antimicrobial, and anticonvulsant effects, the specific mechanisms of action of this compound are yet to be elucidated. jchemrev.comijper.orgnih.gov Future research should aim to identify the molecular targets and signaling pathways modulated by this compound and its analogues.

Key areas for mechanistic investigation include:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or enzymes that interact with the acrylamide moiety, which can act as a covalent binder.

Pathway Analysis: Investigating the downstream effects of target engagement on cellular signaling pathways, for example, in cancer cell lines, to understand the molecular basis of its potential therapeutic effects. nih.gov

Enzyme Inhibition Studies: Given that many benzothiazole derivatives are enzyme inhibitors, future work could explore the inhibitory potential of this compound against kinases, phosphatases, or other enzymes relevant to disease. nih.gov

Table 2: Potential Biological Activities and Mechanistic Angles for Investigation

Potential Biological ActivityPossible Mechanism of ActionExperimental Approaches
AnticancerInhibition of protein kinases, induction of apoptosis, targeting hypoxic tumors. nih.govnih.govKinase inhibition assays, cell cycle analysis, apoptosis assays, western blotting.
AntimicrobialDisruption of cell wall synthesis, inhibition of essential enzymes.Minimum Inhibitory Concentration (MIC) assays, enzyme kinetics.
AnticonvulsantModulation of ion channels or neurotransmitter receptors. nih.govElectrophysiological studies, animal models of epilepsy.

Exploration of Novel Application Domains in Materials Science

The presence of a polymerizable acrylamide group makes this compound an attractive monomer for the synthesis of novel functional polymers. rsc.org Research in this area could open up new avenues in materials science.

Potential applications in materials science include:

Redox-Responsive Polymers: The benzothiazole moiety can be designed to be redox-active, allowing for the creation of smart polymers that respond to changes in the cellular environment. rsc.org

Functional Coatings: Polymers derived from this compound could be used to create functional coatings with antimicrobial or antifouling properties. rsc.org

Luminescent Materials: The benzothiazole core is known for its fluorescent properties, which could be harnessed in the development of organic light-emitting diodes (OLEDs) or fluorescent sensors. mdpi.com

Integration of Advanced Computational Techniques for Rational Design

To accelerate the discovery and optimization of new analogues, advanced computational techniques should be integrated into the research workflow.

Computational approaches that can be employed include:

Molecular Docking: To predict the binding modes of new analogues with their biological targets and to guide the design of more potent compounds.

Quantitative Structure-Activity Relationship (QSAR): To develop predictive models that correlate the chemical structure of the compounds with their biological activity.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compounds and their interactions with biological targets over time.

These in silico methods can help to prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Synergistic Approaches with Nanotechnology and Supramolecular Chemistry

The integration of this compound and its derivatives with nanotechnology and supramolecular chemistry could lead to the development of innovative systems with enhanced functionalities.

Future research in this direction could explore:

Nanoparticle Functionalization: The compound could be used to functionalize nanoparticles, such as gold or iron oxide nanoparticles, to create targeted drug delivery systems or diagnostic agents. nanomaterchem.comnveo.org The synthesis of chitosan-based nanoparticles with benzothiazole substituents has already shown promise for antibacterial applications. nih.govmdpi.com

Supramolecular Assemblies: The benzothiazole moiety can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which can be exploited to create self-assembling supramolecular structures with unique properties. acs.org

Nanoreactors: The use of nanoconfined spaces, such as those provided by graphene oxide membranes, could facilitate the rapid and efficient synthesis of benzothiazole derivatives. rsc.org

By pursuing these future research directions, the full potential of this compound and its analogues can be unlocked, paving the way for new discoveries in both medicine and materials science.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(benzo[d]thiazol-2-ylmethyl)acrylamide derivatives?

Answer:
A prevalent approach involves coupling 2-aminobenzothiazole derivatives with acryloyl chloride or activated acrylamide precursors. For example, in anti-inflammatory studies, substituted 2-aminobenzothiazoles were reacted with N-phenyl anthranilic acid under reflux conditions, followed by alkylation with chloroethylpiperidine/morpholine derivatives to introduce structural diversity . Alternative routes include photochemical alkylation using amides or alcohols as alkylating agents under visible light irradiation, as demonstrated in the synthesis of N-(benzo[d]thiazol-2-ylmethyl)-N-methylacetamide . Key characterization tools include ¹³C NMR (e.g., δ 179.9 ppm for carbonyl groups) and HRMS (e.g., m/z 207.0567 [M+H]⁺) to confirm regioselectivity and purity .

Basic: How can researchers optimize reaction yields for N-acylation of 2-aminobenzothiazole derivatives?

Answer:
Yields are maximized by:

  • Using triethyl orthoformate and sodium azide in acetic acid under reflux (8–10 hours), which avoids moisture-sensitive acetylating agents like acetyl chloride .
  • Monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1:1.2 molar ratio of amine to acylating agent).
  • Purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) .
    Note: Stability of intermediates (e.g., tetrazole formation) can be a challenge, requiring inert atmospheres or low-temperature storage .

Advanced: How do researchers resolve contradictions in spectroscopic data for structurally similar acrylamide derivatives?

Answer:
Discrepancies in ¹H NMR or IR data (e.g., carbonyl stretching frequencies between 1646–1788 cm⁻¹) often arise from tautomerism or crystallographic packing effects. Strategies include:

  • Variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism).
  • X-ray crystallography to confirm solid-state conformation, as demonstrated for N-(thiazol-2-yl)acetamide derivatives .
  • Cross-referencing with literature values for analogous compounds (e.g., δ 12.75 ppm for NH protons in nitro-substituted derivatives ).

Advanced: What experimental designs are used to evaluate structure-activity relationships (SAR) for anticancer or antifungal derivatives?

Answer:

  • Core scaffold modification: Introduce substituents (e.g., nitro, methoxy, or heterocyclic groups) at the benzothiazole or acrylamide moiety to assess electronic effects. For example, N-(6-nitrobenzo[d]thiazol-2-yl)acetamide showed enhanced antifungal activity (MIC = 12.5 µg/mL against A. flavus) compared to unsubstituted analogs .
  • In vitro bioassays: Use standardized protocols like disc diffusion (antifungal) or MTT assays (anticancer). Data is tabulated for comparative analysis (Table 1).

Table 1. Antifungal activity of selected derivatives

CompoundA. flavus (Zone of Inhibition, mm)C. albicans (mm)
S30A118.5 ± 0.516.2 ± 0.3
S30 (Nitro-subst)22.1 ± 0.720.4 ± 0.6
Miconazole (Std)25.0 ± 0.924.8 ± 0.8

Advanced: How can computational methods complement experimental data in studying acrylamide derivatives?

Answer:

  • Docking studies: Predict binding affinities to biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) using software like AutoDock Vina .
  • DFT calculations: Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituent effects .
  • MD simulations: Assess stability of ligand-protein complexes over nanosecond timescales .

Basic: What analytical techniques are critical for characterizing this compound purity?

Answer:

  • High-resolution mass spectrometry (HRMS): Confirm molecular ions (e.g., m/z 194.0634 [M+H]⁺ for N-methylformamide derivatives) with <3 ppm error .
  • ATR-IR spectroscopy: Identify key functional groups (e.g., acrylamide C=O stretch at ~1664 cm⁻¹) .
  • ¹H/¹³C NMR: Assign protons (e.g., methylene groups at δ 4.0–4.5 ppm) and quaternary carbons (e.g., δ 153.1 ppm for aromatic Cq) .

Advanced: What strategies mitigate challenges in photochemical alkylation reactions for benzothiazole derivatives?

Answer:

  • Light source optimization: Use blue LEDs (450 nm) to enhance reaction efficiency, as UV light may degrade acrylamide moieties .
  • Radical trapping agents: Add TEMPO to suppress side reactions from radical intermediates.
  • Solvent screening: Polar aprotic solvents (e.g., DMF) improve solubility of heteroarenes .

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